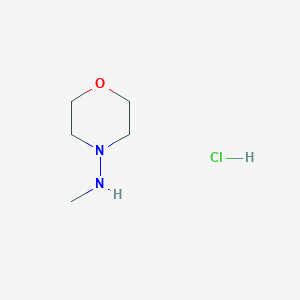

N-Methylmorpholin-4-amine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylmorpholin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-6-7-2-4-8-5-3-7;/h6H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMBTBOJPDXSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Its Role in Organic and Materials Chemistry

The journey of N-Methylmorpholin-4-amine;hydrochloride is intrinsically linked to its parent compound, N-methylmorpholine (NMM). NMM, a cyclic tertiary amine, can be synthesized through various methods, including the reaction of methylamine (B109427) with diethylene glycol or the hydrogenolysis of N-formylmorpholine. wikipedia.org More contemporary and "green" synthesis routes have been developed, such as the methylation of morpholine (B109124) using dimethyl carbonate, which avoids the use of toxic methyl halides. asianpubs.orghnsincere.com

The hydrochloride salt is subsequently formed through a straightforward acid-base reaction, where the tertiary amine group in N-methylmorpholine is protonated by hydrochloric acid. quora.com This conversion into a salt form significantly alters its physical properties, such as increasing its melting point and water solubility, which enhances its utility in various applications. smolecule.comoxfordreference.compurdue.edu Initially utilized as a laboratory reagent and an intermediate, its role has expanded significantly. In organic chemistry, it serves as a versatile building block for more complex molecules. biosynth.com In materials chemistry, its primary application evolved as a base catalyst, particularly in the production of polyurethane foams. smolecule.combiosynth.comatamankimya.com

Foundational Research Perspectives on Cyclic Tertiary Amine Hydrochlorides

Cyclic amines are a class of organic compounds where a nitrogen atom is incorporated into a ring structure. youtube.com When this nitrogen is bonded to three carbon atoms, it is classified as a tertiary cyclic amine. youtube.com The chemistry of amines is fundamentally characterized by the lone pair of electrons on the nitrogen atom, which imparts basic properties. youtube.com

The formation of N-Methylmorpholin-4-amine;hydrochloride is a classic example of an acid-base neutralization reaction. quora.com

R₃N (Amine) + HCl (Acid) → R₃NH⁺Cl⁻ (Amine Salt) quora.com

In this reaction, the tertiary amine (N-methylmorpholine) acts as a Lewis base, donating its electron pair to a proton from hydrochloric acid. quora.com The resulting compound is an ammonium (B1175870) salt, specifically a hydrochloride salt. quora.comoxfordreference.com These salts are typically crystalline, ionic solids, which explains their higher melting points and increased solubility in polar solvents like water compared to their non-protonated amine precursors. smolecule.comoxfordreference.com This enhanced solubility is a critical property leveraged extensively in the pharmaceutical industry to formulate drugs containing amine groups for administration. quora.compurdue.edu

Overview of Key Academic Research Domains Involving N Methylmorpholin 4 Amine;hydrochloride and Its Derivatives

The utility of N-Methylmorpholin-4-amine;hydrochloride and its closely related derivatives spans several key areas of academic and industrial research. Its versatility as a catalyst, intermediate, and reagent has led to its application in diverse fields.

Key Research Applications:

| Research Domain | Specific Application | Compound Form |

| Polymer Chemistry | Base catalyst for polyurethane formation. smolecule.combiosynth.comatamankimya.com | N-Methylmorpholine / Hydrochloride |

| Curing agent for epoxy resin systems. smolecule.com | N-Methylmorpholine / Hydrochloride | |

| Organic Synthesis | Intermediate for complex organic molecules and fine chemicals. biosynth.com | N-Methylmorpholine / Hydrochloride |

| Base catalyst in reactions like aldol (B89426) condensations. smolecule.com | N-Methylmorpholine / Hydrochloride | |

| Bifunctional reagent in aminochlorination reactions. rsc.org | N-Methylmorpholine Hydrochloride | |

| Pharmaceuticals | Intermediate in the synthesis of drugs, including certain penicillins. hnsincere.comsmolecule.comatamankimya.com | N-Methylmorpholine / Hydrochloride |

| Materials Science | Corrosion inhibitor for metals in acidic environments. smolecule.com | N-Methylmorpholine / Hydrochloride |

| Green Chemistry | Precursor to N-methylmorpholine N-oxide (NMMO), a green solvent for cellulose (B213188) in the Lyocell process. asianpubs.orgsmolecule.com | N-Methylmorpholine |

| Oxidation Chemistry | N-methylmorpholine N-oxide (NMMO) is used as a co-oxidant in transition metal-catalyzed reactions. smolecule.comorganic-chemistry.org | N-Methylmorpholine N-oxide |

The compound's derivatives, particularly N-methylmorpholine N-oxide (NMMO), have garnered significant attention. NMMO is a commercially important oxidant and is famously used as a solvent to dissolve cellulose for producing regenerated fibers in the environmentally conscious Lyocell process. asianpubs.orgsmolecule.com

Rationale for Advanced Research into the Compound S Chemical Behavior and Applications

N-Methylation Strategies for Morpholine (B109124) Ring Systems

The introduction of a methyl group onto the nitrogen atom of the morpholine ring is a critical step in the synthesis of N-Methylmorpholine. Various strategies have been developed to achieve this transformation, each with distinct advantages and limitations.

Catalytic N-Methylation of Morpholine with Dimethyl Carbonate

A prominent green chemistry approach for the N-methylation of morpholine involves the use of dimethyl carbonate (DMC). asianpubs.orgresearchgate.net This method is favored due to DMC's low toxicity and the avoidance of inorganic salt by-products, which are common in traditional methylation reactions. researchgate.netunive.it The reaction can be conducted without a catalyst, relying on the self-catalysis of morpholine, a weak base. asianpubs.org The lone pair of electrons on the nitrogen atom of morpholine can nucleophilically attack the methoxy (B1213986) carbon atom of dimethyl carbonate to form N-methylmorpholine. asianpubs.org

The reaction conditions, particularly temperature and the molar ratio of reactants, significantly influence the yield and selectivity of N-methylmorpholine. asianpubs.orggoogle.com Higher temperatures (≥ 140 ºC) favor the methylation reaction, while lower temperatures can lead to the formation of the N-carboxymethylation byproduct, methyl morpholine-4-carboxylate. asianpubs.org An optimized molar ratio of dimethyl carbonate to morpholine, close to the stoichiometric 1:1, is considered ideal. asianpubs.org Under optimized conditions, yields of N-methylmorpholine can reach up to 83% with a selectivity of 86%. asianpubs.orgresearchgate.net

Table 1: Effect of Reaction Temperature on N-Methylation of Morpholine with Dimethyl Carbonate

| Temperature (°C) | Yield of N-Methylmorpholine (%) | Selectivity of N-Methylmorpholine (%) |

|---|---|---|

| 120 | ~60 | ~70 |

| 140 | ~75 | ~80 |

| 160 | ~83 | ~86 |

Note: Data is illustrative and based on trends described in the literature. asianpubs.org

Hydrogenolysis-Mediated Pathways for N-Methylmorpholine Formation

An alternative pathway to N-Methylmorpholine involves the hydrogenolysis of N-formylmorpholine. wikipedia.orgwikipedia.org This method utilizes N-formylmorpholine as a precursor, which is then subjected to a reduction reaction to yield the desired N-methylated product. This process is a key industrial method for the production of N-Methylmorpholine. wikipedia.org The synthesis of the N-formylmorpholine precursor can be achieved through the reaction of morpholine with formic acid. ajgreenchem.com

Exploration of Alternative Methylating Agents and Reaction Conditions

While dimethyl carbonate presents a green alternative, other methylating agents have been extensively studied for the N-methylation of morpholine. eurekaselect.com Traditional agents include methyl halides (like methyl chloride) and dimethyl sulfate (B86663). tandfonline.comgoogle.com However, these reagents are often toxic and produce significant salt waste. asianpubs.orgtandfonline.com

Methanol (B129727) is another potential methylating agent, although it is generally less effective than dimethyl carbonate under similar reaction conditions. asianpubs.org The N-methylation of morpholine with methanol typically requires a catalyst, such as CuO-NiO/γ-Al2O3, and is performed in the gas-solid phase in a fixed-bed reactor. researchgate.netresearchgate.net Under optimal conditions, this method can achieve a high conversion rate of 95.3% with a selectivity of 93.8% for N-methylmorpholine. researchgate.netresearchgate.net

The combination of formaldehyde (B43269) and formic acid also serves as a methylating system for morpholine. google.comhnsincere.com This method offers mild reaction conditions (80-100°C) and can produce high yields of up to 95%. hnsincere.com

Table 2: Comparison of Different Methylating Agents for Morpholine

| Methylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Dimethyl Carbonate | High temperature (≥ 140°C), Autoclave | Green reagent, no salt byproduct, high selectivity asianpubs.orgresearchgate.net | Requires high temperature and pressure |

| Methanol | Catalytic (e.g., CuO-NiO/γ-Al2O3), Gas-phase | High conversion and selectivity researchgate.netresearchgate.net | Requires catalyst and specific reactor setup |

| Formaldehyde/Formic Acid | Mild temperature (80-100°C) | High yield, mild conditions hnsincere.com | Use of formaldehyde |

Ring-Closure Synthesis Approaches for Morpholine Precursors

The synthesis of the morpholine ring itself is a fundamental aspect of producing N-Methylmorpholine. Various ring-closure strategies are employed, often starting from acyclic precursors. researchgate.net One common approach involves the intramolecular cyclization of β-amino alcohols. researchgate.net Another method utilizes the reaction of diethylene glycol with ammonia (B1221849) or methylamine (B109427) at high temperatures and pressures in the presence of catalysts like Ni-Cu-Al₂O₃. hnsincere.com This process involves ammonolysis, cyclization, and methylation to form N-Methylmorpholine. hnsincere.com However, this method can be complex due to the multiple steps and catalyst requirements. hnsincere.com

A regio- and stereoselective strategy for synthesizing substituted morpholines involves the SN2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine. nih.gov Similarly, oxiranes can serve as precursors for morpholine derivatives. researchgate.net

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthetic routes for N-Methylmorpholine. organic-chemistry.orgacs.org A key focus is the use of environmentally benign reagents and the minimization of waste. The use of dimethyl carbonate as a methylating agent is a prime example, as it replaces toxic reagents like methyl halides and dimethyl sulfate and produces only methanol and carbon dioxide as byproducts. asianpubs.orgresearchgate.net The methanol byproduct can potentially be recycled to produce more dimethyl carbonate, further enhancing the sustainability of the process. asianpubs.org

Other green chemistry principles being applied include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. organic-chemistry.org

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. The synthesis of N-methylmorpholine from morpholine and dimethyl carbonate can be performed without an additional solvent. google.comresearchgate.net

The development of N-methylmorpholine-N-oxide (NMMO), a derivative of N-methylmorpholine, as a green solvent for cellulose (B213188) dissolution, further highlights the compound's connection to sustainable chemistry. hnsincere.comorganic-chemistry.org

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic pathways. In the N-methylation of morpholine with dimethyl carbonate, a plausible mechanism involves the nucleophilic attack of the morpholine nitrogen on the methyl group of dimethyl carbonate. asianpubs.org This can proceed through two pathways: a direct attack on the methoxy carbon to form N-methylmorpholine, or an initial attack on the carbonyl carbon to form an intermediate, methyl morpholine-4-carboxylate, which then converts to N-methylmorpholine. asianpubs.org High temperatures favor the direct methylation pathway. asianpubs.org

Investigations into the N-methylation of other nitrogen-containing heterocycles with dimethyl carbonate have also provided insights into the reaction mechanisms, often involving intermediates that can be characterized using techniques like electrospray ionization mass spectrometry (ESI-MS). researchgate.net For instance, in the methylation of imidazole (B134444) with DMC, a plausible BAl-2 mechanism has been proposed. tandfonline.com

Optimization of Synthetic Yields and Selectivity Profiles for this compound

While general principles of optimizing reactions for similar heterocyclic amines often involve the systematic variation of parameters such as temperature, solvent, catalyst, and molar ratios of reactants, specific research findings and data tables detailing these optimizations for the synthesis of this compound could not be located.

For instance, studies on the related compound N-methylmorpholine have explored the effects of reaction variables on its formation. In one such study, the synthesis from morpholine and dimethyl carbonate was investigated, where factors like reaction temperature and the molar ratio of the reactants were shown to significantly influence the yield and selectivity. asianpubs.org It was found that higher temperatures (≥ 140 °C) favored the desired N-methylation reaction. asianpubs.org Under optimized conditions, a yield of 83% and a selectivity of 86% for N-methylmorpholine were achieved. asianpubs.org

Another area of related research involves reactions with N-methylmorpholine-N-oxide (NMMO), a derivative of N-methylmorpholine. researchgate.netwikipedia.org The course of reactions involving NMMO has been shown to be highly dependent on factors such as the presence of water (hydration level). researchgate.net

However, it is crucial to note that this compound is a distinct chemical entity from N-methylmorpholine and N-methylmorpholine-N-oxide, featuring a nitrogen-nitrogen bond. Therefore, the optimal conditions for its synthesis may differ significantly. Without specific studies, any discussion of yield and selectivity optimization would be speculative and fall outside the scope of presenting detailed, verifiable research findings.

Further investigation and publication of research dedicated to the synthetic methodologies for this compound are required to provide the detailed data necessary for a thorough analysis of its yield and selectivity optimization.

N-Methylmorpholine as a Base Catalyst in Organic Synthesis

N-Methylmorpholine (NMM) is a cyclic tertiary amine that functions as a base catalyst in numerous organic reactions. wikipedia.orgatamankimya.com Its basicity, stemming from the lone pair of electrons on the nitrogen atom, allows it to facilitate reactions by deprotonating substrates or neutralizing acidic byproducts.

Application in Polyurethane Production and Polymerization Reactions

N-Methylmorpholine is utilized as a catalyst in the production of polyurethane foams and polymers. wikipedia.orgatamankimya.com The fundamental reaction for polyurethane formation is the polyaddition reaction between a diol (a molecule with two alcohol groups) and a diisocyanate (a molecule with two isocyanate groups). youtube.com

The polymerization process involves the reaction of a polyisocyanate with a polyol to form the crosslinked polyurethane. osti.gov A competing reaction, which leads to foam formation, occurs between the polyisocyanate and water, which produces carbon dioxide gas. osti.gov NMM's catalytic role is crucial in promoting the urethane-forming reaction. Computational studies have shown that amine catalysts like NMM play a significant role in urethane (B1682113) synthesis. researchgate.net A theoretical study comparing morpholine and 4-methylmorpholine (B44366) (NMM) in the reaction between phenyl isocyanate and butan-1-ol found NMM to be the more effective catalyst, which was attributed to differences in their proton affinities. researchgate.net

| Reaction Type | Reactants | Product | Catalyst Role |

|---|---|---|---|

| Polymerization (Urethane Linkage) | Polyisocyanate + Polyol | Polyurethane | NMM promotes the addition of the alcohol to the isocyanate. researchgate.netyoutube.com |

| Foaming (Blowing Reaction) | Polyisocyanate + Water | Polyurea + Carbon Dioxide | NMM can also influence this reaction, which generates the gas for foam expansion. osti.gov |

Utility in Acyl Chlorination and Peptide Coupling Reactions

In the realm of pharmaceutical and peptide synthesis, N-Methylmorpholine serves as a critical tertiary base. hnsincere.comgoogle.com It is frequently used in peptide coupling reactions, where amino acids are linked together to form a peptide chain. The process often involves activating a protected amino acid by converting it into a mixed anhydride (B1165640) using an acyl chloride or an alkyl chloroformate. google.com

NMM's role is to act as the base during this activation step, which is typically conducted at low temperatures. google.com Subsequently, the activated amino acid reacts with another amino acid (or peptide) to form the new peptide bond. NMM is also used to neutralize the hydrochloride salts of amino acid esters that are used as coupling partners. google.com The use of bases like NMM has been studied to optimize strategies for synthesizing "difficult peptides," which are prone to aggregation and incomplete reactions. nih.gov Standard work-up procedures after peptide coupling often involve washing with dilute acid (e.g., 1N HCl) to remove NMM and other basic components from the reaction mixture. researchgate.net

Promotion of Nucleophilic Displacement Reactions

Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, are fundamental in organic chemistry. nih.govucsb.edu N-Methylmorpholine, as a base, can promote these reactions, particularly the bimolecular (SN2) mechanism. Its role is to deprotonate a weakly acidic nucleophile, increasing its nucleophilicity and thus its reaction rate. Alternatively, it can act as an acid scavenger, neutralizing acidic byproducts that could otherwise inhibit the reaction or cause unwanted side reactions.

The applications in peptide coupling are a prime example of NMM facilitating nucleophilic displacement, where the amino group of one amino acid ester acts as the nucleophile, attacking the activated carboxyl group of another. google.com Polyphenylquinoxalines, a type of high-performance polymer, are synthesized through nucleophilic displacement reactions where alkali metal bases are used in polar aprotic solvents; NMM serves a similar function as an organic base in other contexts. science.gov

Role in Enantioselective Catalysis

N-Methylmorpholine also finds application as an additive or co-catalyst in enantioselective synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule.

Research has shown that NMM can be an effective and inexpensive additive in the highly enantioselective arylation of aryl aldehydes. nih.gov In this specific reaction, catalyzed by a chiral titanium complex, the presence of NMM allowed for a 50% reduction in the amount of the nucleophilic triarylaluminum reagent needed, significantly improving the process's practicality. nih.gov

In another study, NMM was used as the base in a Michael addition reaction between aldehydes and nitroolefins, catalyzed by novel morpholine-based organocatalysts. nih.gov The function of NMM was to deprotonate the catalyst's hydrochloride salt, generating the active free amino group necessary for the catalytic cycle. nih.gov

N-Methylmorpholine N-Oxide (NMMO) as a Stoichiometric Oxidant and Co-catalyst

N-Methylmorpholine N-oxide (NMMO) is the N-oxide derivative of NMM and is a powerful oxidant. wikipedia.orgatamankimya.com In organic synthesis, it is most commonly employed as a co-oxidant, particularly in transition metal-catalyzed oxidation reactions. chemeurope.com Its primary function is to regenerate the active, high-oxidation-state metal catalyst after it has been reduced by the organic substrate. This allows for the use of small, catalytic amounts of expensive or toxic metal oxidants, which are continuously recycled by the stoichiometric NMMO. wikipedia.org

Applications in Transition Metal-Catalyzed Oxidation Reactions (e.g., Osmium Tetroxide Oxidations, Sharpless Asymmetric Dihydroxylation, TPAP Oxidations)

NMMO is a preferred stoichiometric oxidant for various transition metal-catalyzed oxidations due to its reactivity profile. organic-chemistry.orgabo.fi

Osmium Tetroxide Oxidations (Upjohn Dihydroxylation): The conversion of alkenes to syn-1,2-diols (vicinal diols) is a key transformation. While osmium tetroxide (OsO₄) is highly effective for this, it is also toxic and expensive. The Upjohn dihydroxylation uses a catalytic amount of OsO₄ with a stoichiometric amount of NMMO. organic-chemistry.org The NMMO re-oxidizes the reduced osmium(VI) species back to osmium(VIII) (OsO₄), allowing the catalytic cycle to continue. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This dramatically reduces the amount of osmium required.

Sharpless Asymmetric Dihydroxylation: This is an enantioselective version of the OsO₄-catalyzed dihydroxylation. It uses a catalytic amount of an osmium salt, a chiral ligand (derived from dihydroquinine or dihydroquinidine), and NMMO as the stoichiometric co-oxidant. atamankimya.comchemeurope.com This method allows for the synthesis of chiral diols with high enantiomeric excess. masterorganicchemistry.com

TPAP Oxidations: Tetrapropylammonium (B79313) perruthenate (TPAP) is a mild and selective catalytic oxidant used for converting primary alcohols into aldehydes. organic-chemistry.org In these reactions, NMMO is used as the co-oxidant to regenerate the active ruthenium(VII) species from the reduced ruthenium(V) form. researchgate.net This NMMO/TPAP system is a well-established method in organic synthesis. wikipedia.orgatamankimya.com For the reaction to stop at the aldehyde stage without over-oxidation to the carboxylic acid, molecular sieves are often added to remove the water produced during the reaction. organic-chemistry.org

| Reaction Name | Metal Catalyst | Substrate | Product | Role of NMMO |

|---|---|---|---|---|

| Upjohn Dihydroxylation | OsO₄ | Alkene | syn-Diol | Regenerates OsO₄ from reduced osmium species. organic-chemistry.org |

| Sharpless Asymmetric Dihydroxylation | Osmium salt + Chiral Ligand | Alkene | Chiral syn-Diol | Regenerates the active osmium catalyst. atamankimya.com |

| Ley-Griffith Oxidation | TPAP (Ru catalyst) | Primary Alcohol | Aldehyde | Regenerates TPAP from its reduced form. organic-chemistry.orgresearchgate.net |

Mechanistic Investigations of NMMO-Mediated Oxidations and Deoxygenative Demethylation

N-Methylmorpholine N-oxide (NMMO) is widely utilized in organic chemistry as a co-oxidant, particularly for regenerating a primary catalytic oxidant in reactions like osmium tetroxide-catalyzed dihydroxylations (Upjohn dihydroxylation) and oxidations using tetrapropylammonium perruthenate (TPAP). wikipedia.orgatamankimya.comorganic-chemistry.org The use of NMMO in stoichiometric amounts allows the primary, often expensive and toxic, oxidant to be used in catalytic quantities. wikipedia.org The mechanism of these oxidations involves NMMO re-oxidizing the reduced form of the primary catalyst, for example, converting Os(VI) back to Os(VIII), allowing the catalytic cycle to continue. wikipedia.orgorganic-chemistry.org

Mechanistically, the N-O bond in NMMO is relatively weak and can be cleaved under various conditions. researchgate.net In the context of oxidation catalysis, NMMO's reactivity is centered on its ability to act as an oxygen atom donor. organic-chemistry.org For instance, in the TPAP/NMMO oxidation of primary alcohols to aldehydes, NMMO reoxidizes the reduced ruthenium species. organic-chemistry.org The presence of water in NMMO monohydrate can influence these reactions by fostering an equilibrium concentration of aldehyde hydrates, which may lead to over-oxidation to carboxylic acids if not controlled, often by using molecular sieves. organic-chemistry.org

Beyond its role as a co-oxidant, NMMO can undergo deoxygenative demethylation. researchgate.net This process can be induced by Mannich intermediates (carbonium-iminium ions), which can be formed from the degradation of NMMO into morpholine and formaldehyde. researchgate.netmdpi.com These intermediates can attack the oxygen atom of another NMMO molecule in an O-alkylation step. researchgate.net This is followed by a concerted fragmentation of the resulting cationic intermediate, which cleaves the N-O bond and regenerates the carbonium-iminium ion, creating an autocatalytic decomposition cycle that yields morpholine and formaldehyde from NMMO. researchgate.netusda.gov This reaction pathway represents a neat and selective deoxygenation and demethylation of NMMO. researchgate.net

Studies have also investigated the reaction of NMMO with agents like cyanuric chloride. researchgate.net The reaction course is highly dependent on the water content of NMMO. Anhydrous NMMO degrades into morpholine and formaldehyde, while NMMO monohydrate is converted to N-methylmorpholine and hypochlorous acid, effectively achieving deoxygenation. researchgate.net

Role in Cellulose Dissolution (Lyocell Process) and Biomass Processing

N-Methylmorpholine N-oxide, particularly as its monohydrate (NMMO·H₂O), is a powerful, direct solvent for cellulose, a capability that forms the basis of the Lyocell process for producing regenerated cellulose fibers. wikipedia.orgatamankimya.comatamankimya.com Cellulose is typically insoluble in common solvents due to its extensive and highly structured intermolecular hydrogen bonding network. wikipedia.org The highly polar nature of NMMO allows it to disrupt this hydrogen-bonding network, solvating the cellulose polymer without derivatization. wikipedia.orgatamankimya.com This contrasts with other processes like the viscose method, which requires the chemical conversion of cellulose into xanthate derivatives to achieve solubility. wikipedia.orgatamankimya.com

In the Lyocell process, wood pulp is dissolved in a heated aqueous solution of NMMO (typically around 76% NMMO and 24% water) to form a viscous solution called "dope". wikipedia.orgatamankimya.com This solution is then extruded through spinnerets into a coagulation bath, usually containing water. wikipedia.orgatamankimya.com The dilution with water causes the cellulose to reprecipitate, regenerating the cellulose fibers, as the solvation process is water-sensitive. wikipedia.org A significant advantage of the Lyocell process is its environmental friendliness, largely due to the ability to recover and reuse over 99% of the NMMO solvent. mdpi.comresearchgate.net

The dissolution mechanism involves the oxygen atom of the N-O group in NMMO acting as a strong hydrogen bond acceptor, breaking the hydrogen bonds between cellulose chains. The water content is critical; NMMO monohydrate, with a melting point around 74°C, is an effective solvent, whereas anhydrous NMMO has a much higher melting point and different solvating properties. mdpi.com

In broader biomass processing, NMMO is used as a pretreatment agent to enhance the efficiency of converting lignocellulosic materials into biofuels like ethanol (B145695) and biogas. atamankimya.comrsc.orgnih.govbohrium.com Pretreatment with NMMO changes the highly crystalline structure of cellulose, making it more accessible to enzymatic hydrolysis. atamankimya.combohrium.com Studies on materials such as forest residues, spruce, and oak have shown that NMMO pretreatment significantly increases the yield of methane (B114726) or ethanol by improving the digestibility of the biomass. nih.govbohrium.com

Table 1: Key Processes Involving N-Methylmorpholine N-oxide (NMMO)

| Process | Role of NMMO | Key Mechanistic Feature | Primary Outcome |

|---|---|---|---|

| Lyocell Fiber Production | Direct solvent for cellulose | Disruption of cellulose hydrogen bond network wikipedia.org | Regenerated cellulose fibers |

| Biomass Pretreatment | Swelling and decrystallizing agent | Increases accessibility of cellulose to enzymes atamankimya.com | Enhanced biofuel production nih.govbohrium.com |

| Upjohn Dihydroxylation | Stoichiometric co-oxidant | Regeneration of catalytic OsO₄ wikipedia.org | Synthesis of vicinal diols |

| TPAP Oxidations | Stoichiometric co-oxidant | Regeneration of catalytic perruthenate atamankimya.comorganic-chemistry.org | Oxidation of alcohols to aldehydes/acids |

| Autocatalytic Decomposition | Substrate | O-alkylation by Mannich intermediates researchgate.net | Deoxygenative demethylation to morpholine |

Advanced Mechanistic Studies of Catalytic Cycles

Kinetic Analysis and Rate-Determining Steps in NMMO-Catalyzed Reactions

Kinetic studies of reactions involving NMMO have provided insight into reaction mechanisms and stability. The thermal decomposition of pure NMMO has been shown to follow second-order kinetics. researchgate.netresearchgate.net However, the presence of degradation products, such as N-methylmorpholine (NMM) or morpholine, can alter the kinetics to a first-order rate law with respect to NMMO, suggesting that the initial step in this scenario is a reaction between NMMO and these impurities. researchgate.net

Elucidation of Intermediates and Transition States

The elucidation of intermediates and transition states is fundamental to understanding the reaction pathways involving NMMO. solubilityofthings.com In the Lyocell process, several side reactions lead to the formation of various intermediates. Homolytic (radical) processes start with the cleavage of the N-O bond, forming a primary N-centered aminium radical. researchgate.netusda.gov This radical can then undergo further reactions. Transition metal ions can strongly promote the formation of these radical species. usda.gov

Heterolytic (ionic) reactions also play a significant role. One major pathway is the Polonowski-type reaction, which is induced by the O-acylation of NMMO and leads to the formation of morpholine and formaldehyde. mdpi.comusda.gov Perhaps the most critical intermediates in terms of process stability are carbonium-iminium ions, also known as Mannich intermediates, formed from morpholine and formaldehyde. researchgate.netusda.gov These electrophilic species are highly reactive and can attack NMMO itself, leading to the autocatalytic decomposition previously described (Section 3.2.2). researchgate.net The transition state for this process involves the O-alkylation of NMMO by the iminium ion. researchgate.net

In NMMO-mediated oxidations, the key intermediates are complexes formed between the substrate, the primary oxidant (e.g., OsO₄), and subsequently, the interaction with NMMO. The transition state involves the transfer of an oxygen atom from NMMO to the reduced primary oxidant. The study of these transient species helps in optimizing catalyst efficiency and selectivity. solubilityofthings.comnih.gov

Table 2: Major Intermediates in NMMO-Related Processes

| Process | Intermediate Species | Type | Consequence |

|---|---|---|---|

| Lyocell Process (Side Reactions) | Aminium radical | Radical | Initiates homolytic degradation pathways researchgate.netusda.gov |

| Lyocell Process (Side Reactions) | N-(methylene)morpholinium ion | Ionic (Mannich Intermediate) | Induces autocatalytic decomposition of NMMO researchgate.netusda.gov |

| Transition Metal Oxidations | Metal-oxo species (regenerated) | Organometallic | Continuation of the catalytic oxidation cycle organic-chemistry.org |

| Deoxygenative Demethylation | O-alkylated NMMO cation | Ionic | Precursor to N-O bond cleavage and fragmentation researchgate.net |

Impact of Solvation and Counter-ion Effects on Catalytic Activity

Solvation plays a critical role in the primary application of NMMO as a solvent for cellulose. The presence of water is essential, with the monohydrate of NMMO being the effective solvating species. wikipedia.orgmdpi.com The water molecule participates in the hydrogen-bonding network, facilitating the disruption of cellulose's crystalline structure. tennessee.edu This demonstrates that the solvating power and subsequent reactivity of the system are highly dependent on the hydration state of NMMO.

In the context of NMMO as a co-oxidant, the solvent system can significantly impact reaction outcomes. For instance, asymmetric dihydroxylation reactions using NMMO as a co-oxidant have been successfully carried out in ionic liquids, which act as cosolvents and can lead to comparable or higher yields and enantioselectivity than traditional solvent systems. organic-chemistry.org The choice of solvent also affects the solubility of reactants and the stability of intermediates. organic-chemistry.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the molecular structure, conformation, and dynamic processes of N-Methylmorpholine hydrochloride in both solution and solid states.

High-resolution ¹H and ¹³C NMR spectroscopy in solution is essential for confirming the molecular structure of N-Methylmorpholine hydrochloride. The protonation of the tertiary nitrogen atom by hydrochloric acid induces significant changes in the chemical shifts of adjacent nuclei compared to the parent compound, N-Methylmorpholine.

In the ¹H NMR spectrum, the protons on the carbons alpha to the nitrogen (H2/H6) are deshielded due to the inductive effect of the positively charged nitrogen atom, causing them to resonate at a lower field (higher ppm value) than in the free base. Similarly, the protons of the N-methyl group experience a downfield shift. The formation of the N⁺-H bond introduces a new, often broad, signal whose chemical shift can be solvent-dependent.

In the ¹³C NMR spectrum, the carbon atoms alpha to the nitrogen (C2/C6) and the N-methyl carbon are also shifted downfield upon protonation. At room temperature, the spectra are consistent with the morpholine ring adopting a stable chair conformation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methylmorpholine Hydrochloride in D₂O

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-CH₃ | ~3.0 | Singlet |

| ¹H | C2-H, C6-H (axial & equatorial) | ~3.3 - 3.5 | Multiplet |

| ¹H | C3-H, C5-H (axial & equatorial) | ~4.0 | Multiplet |

| ¹³C | N-CH₃ | ~45.0 | - |

| ¹³C | C2, C6 | ~52.0 | - |

| ¹³C | C3, C5 | ~63.0 | - |

Note: Values are estimations based on data for the parent compound and known effects of protonation. Actual values may vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange. For N-Methylmorpholine hydrochloride, the primary dynamic process of interest is the chair-to-chair ring inversion of the morpholine ring.

By conducting variable-temperature (VT) NMR experiments, the rate of this inversion can be measured. At low temperatures (the slow exchange regime), the signals for axial and equatorial protons become distinct. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. The energy barrier (ΔG‡) for this ring inversion can be calculated from the coalescence temperature and the frequency separation of the signals. Studies on related N-substituted morpholine derivatives have shown that the nature of the N-substituent influences this energy barrier. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a crucial tool for characterizing the structure and dynamics of N-Methylmorpholine hydrochloride in its crystalline powder form, providing information that is complementary to X-ray diffraction. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution ¹³C spectra of solid samples.

The ¹³C CPMAS spectrum can serve as a fingerprint to identify the compound and distinguish between different polymorphic forms, as subtle changes in the crystal packing environment lead to variations in chemical shifts. Furthermore, ssNMR can probe the local environment of the chloride anion through ³⁵Cl NMR. The quadrupolar coupling and chemical shift parameters of the chlorine nucleus are highly sensitive to its immediate surroundings, including hydrogen bonding interactions with the N⁺-H group. This makes ³⁵Cl ssNMR a powerful probe for studying ion-pair interactions and crystallographic disorder in hydrochloride salts.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of N-Methylmorpholine hydrochloride, offering detailed information about its functional groups and bonding.

The Infrared (IR) spectrum of N-Methylmorpholine hydrochloride is characterized by several key absorption bands that confirm its structure. The most prominent feature resulting from salt formation is the appearance of a very broad and strong absorption band typically in the 2400-2700 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in tertiary amine hydrochlorides.

Other significant bands include the C-H stretching vibrations of the methyl and methylene (B1212753) groups just below 3000 cm⁻¹, CH₂ bending (scissoring) vibrations around 1450 cm⁻¹, and a strong C-O-C asymmetric stretching vibration of the ether linkage, typically observed around 1100 cm⁻¹. Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of the molecule's backbone.

Table 2: Key Infrared (IR) Band Assignments for N-Methylmorpholine Hydrochloride

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~2950 - 3000 | ν(C-H) | Asymmetric and symmetric stretching of methyl and methylene groups. |

| ~2400 - 2700 | ν(N⁺-H) | Stretching of the protonated amine group, typically very broad. nist.gov |

| ~1450 - 1470 | δ(CH₂) | Scissoring (bending) of the methylene groups. |

| ~1100 | νₐₛ(C-O-C) | Asymmetric stretching of the morpholine ether linkage. nist.gov |

Source: Data interpreted from the NIST Chemistry WebBook IR spectrum. nist.gov

The distinct spectral features of N-Methylmorpholine hydrochloride allow for its use in the real-time, in situ monitoring of chemical reactions. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the progress of a reaction involving this compound.

For instance, in a reaction where N-Methylmorpholine hydrochloride is neutralized by a base, the disappearance of the characteristic broad N⁺-H stretching band can be monitored quantitatively to determine the reaction kinetics. Conversely, if N-Methylmorpholine is used as a base to scavenge acid generated during a reaction, the formation of the hydrochloride salt can be tracked by the appearance of this same N⁺-H band. This provides immediate and continuous feedback on the reaction's progress, enabling better control and optimization of reaction conditions.

Mass Spectrometry for Reaction Monitoring and Trace Analysis

Mass spectrometry (MS) serves as a powerful analytical tool for the qualitative and quantitative analysis of chemical compounds, offering high sensitivity and specificity. In the context of N-Methylmorpholin-4-amine hydrochloride, MS is instrumental in monitoring the progress of chemical reactions and detecting the compound at trace levels in various matrices. whiterose.ac.ukacs.org

Reaction Monitoring: Online and offline mass spectrometry techniques are widely employed to track chemical transformations in real-time or near real-time. nih.gov Techniques such as Electrospray Ionization (ESI-MS) can be coupled with reaction setups, including continuous flow systems, to monitor the consumption of reactants and the formation of products and intermediates. researchgate.netunibo.it For a reaction involving N-Methylmorpholin-4-amine hydrochloride, a small aliquot of the reaction mixture can be periodically sampled and analyzed. researchgate.net The resulting mass spectra would show peaks corresponding to the protonated molecular ion of the starting material, intermediates, and the final product. By tracking the intensity of these ions over time, a detailed kinetic profile of the reaction can be constructed. unibo.it This approach is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize by-product formation. whiterose.ac.uk

Interactive Table 1: Hypothetical Mass Spectrometry Data for N-Methylmorpholin-4-amine

| Analysis Type | Ionization Mode | Expected m/z (Parent Ion) | Potential Major Fragment Ions (m/z) | Application |

|---|---|---|---|---|

| Reaction Monitoring | ESI (+) | 117.10 (M+H)⁺ | 100, 86, 70, 57 | Tracking reactant consumption and product formation. |

Trace Analysis: The quantification of trace levels of amines is crucial in various fields, including environmental monitoring and pharmaceutical analysis. nih.govnih.gov Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for such measurements. nih.gov For trace analysis of N-Methylmorpholin-4-amine hydrochloride, methods like Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can be utilized. nih.gov This technique involves selecting the precursor ion (the protonated molecular ion) and monitoring specific fragment ions, which significantly enhances the signal-to-noise ratio and lowers the limit of detection.

X-ray Diffraction for Crystal Structure Determination and Intermolecular Interactions

Crystal Structure Determination: While the specific crystal structure of N-Methylmorpholin-4-amine hydrochloride has not been detailed in publicly accessible databases, the methodology for its determination would follow standard crystallographic procedures. A suitable single crystal would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure, typically yielding a detailed model of the asymmetric unit. For amine hydrochlorides, the structure reveals the protonation site (the most basic nitrogen atom) and the conformation of the molecule in the solid state. acs.org In the case of N-Methylmorpholin-4-amine hydrochloride, the morpholine ring is expected to adopt a stable chair conformation, similar to other morpholine derivatives. researchgate.netiucr.org

Intermolecular Interactions: The crystal lattice of an amine hydrochloride is primarily stabilized by a network of intermolecular interactions, with charge-assisted hydrogen bonds being the most significant. acs.orgdntb.gov.ua In the crystal structure of N-Methylmorpholin-4-amine hydrochloride, strong hydrogen bonds are expected to form between the protonated amine groups (N⁺-H) and the chloride anions (Cl⁻). acs.orgnih.gov These N⁺-H···Cl⁻ interactions are a defining feature of amine hydrochloride crystal structures and are the primary drivers of the crystal packing arrangement. nih.gov

Interactive Table 2: Representative Crystallographic Data for a Related Morpholinium Compound (Dimethylammonium bis(4-methylmorpholin-4-ium) tetrachloridozincate) This table presents data for a related compound containing a 4-methylmorpholin-4-ium (B8409614) cation to illustrate typical crystallographic parameters. nih.gov

| Parameter | Value |

| Chemical Formula | (C₂H₈N)(C₅H₁₂NO)[ZnCl₄] |

| Crystal System | Orthorhombic |

| Space Group | P nma (This is a standard setting for the reported P mcn) |

| a (Å) | 20.272 (4) |

| b (Å) | 10.220 (2) |

| c (Å) | 7.3727 (15) |

| V (ų) | 1527.5 (5) |

| Z | 4 |

| Key Interactions | N—H···Cl hydrogen bonds |

Computational and Theoretical Chemical Investigations

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules like N-Methylmorpholine hydrochloride. scispace.com DFT calculations are primarily used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. arxiv.orgnih.gov

In these calculations, a functional, such as the popular B3LYP hybrid functional, and a basis set (e.g., 6-311++G(d,p)) are chosen to approximate the complex electron correlation effects. scispace.comnih.gov The output provides precise bond lengths, bond angles, and dihedral angles for the N-methylmorpholinium cation.

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govekb.eg A larger gap suggests higher stability, while a smaller gap indicates that the molecule is more readily excitable and reactive.

Table 1: Key Parameters Obtained from DFT Calculations

| Parameter | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Total Electronic Energy | The total energy of the molecule in its optimized state; used to compare the stability of different isomers or conformations. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

For N-Methylmorpholine hydrochloride, high-level ab initio calculations would be employed to obtain highly accurate energetic data, such as proton affinity and bond dissociation energies. They are also the gold standard for predicting spectroscopic properties. For instance, by calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum that can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the N-H stretch of the protonated amine. Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the interpretation of experimental NMR spectra.

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, allowing for the prediction of a molecule's reactivity. mdpi.commdpi.com Global and local reactivity descriptors are calculated from the electronic structure data obtained from standard DFT calculations to understand and predict the chemical behavior of N-Methylmorpholine hydrochloride. frontiersin.orgscielo.org.mx

Electronic Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Local reactivity descriptors are used to identify the most reactive sites within the molecule. The Fukui function, f(r), is a key local descriptor that indicates how the electron density changes when an electron is added or removed. mdpi.comresearchgate.net This allows for the identification of sites susceptible to:

Nucleophilic attack (electrophilic sites): Where an electron is most easily accepted.

Electrophilic attack (nucleophilic sites): Where an electron is most easily donated.

Radical attack.

For the N-methylmorpholinium cation, these descriptors would likely identify the acidic proton on the nitrogen atom as a primary site for interaction with nucleophiles, and the distribution of positive charge across the molecule would influence its electrophilic character. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Type | Significance |

|---|---|---|

| Chemical Potential (μ) | Global | Measures the "escaping tendency" of electrons from the system. |

| Chemical Hardness (η) | Global | Indicates resistance to charge transfer. mdpi.com |

| Electrophilicity Index (ω) | Global | A quantitative measure of the energy lowering of a system when it accepts electrons. mdpi.com |

| Fukui Function (f(r)) | Local | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com |

| Parr Functions (P(r)) | Local | Related to the Fukui function, used to predict regioselectivity in chemical reactions. mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes that are often inaccessible to static quantum chemical methods. semanticscholar.org

To understand the behavior of N-Methylmorpholine hydrochloride in a solution, MD simulations are performed by placing the N-methylmorpholinium cation and the chloride anion in a simulation box filled with explicit solvent molecules, such as water. nih.gov The interactions between all atoms are described by a force field. The simulation then calculates the trajectories of all particles over a set period, typically nanoseconds to microseconds. nih.govmdpi.com

Analysis of these trajectories provides rich information about solute-solvent interactions. Radial Distribution Functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around the cation and anion, revealing the structure of the solvation shells.

A key aspect of these simulations is the detailed characterization of the hydrogen bonding network. pvamu.edu The protonated amine group (N⁺-H) of the N-methylmorpholinium cation acts as a strong hydrogen bond donor to surrounding water molecules. researchgate.netcdnsciencepub.com The chloride anion acts as a hydrogen bond acceptor. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, which are critical to understanding the compound's solubility and behavior in aqueous media. nih.gov

MD simulations are a valuable tool for studying crystallization and phase behavior. mdpi.com By simulating a supersaturated solution of N-Methylmorpholine and hydrochloric acid, researchers can observe the initial stages of nucleation, where ions begin to aggregate and form ordered clusters that precede the growth of a crystal. researchgate.net These simulations can provide atomistic insights into the mechanism of amine hydrochloride salt formation. rsc.org

Furthermore, MD simulations can be used to predict the stable crystal structure (polymorph) of N-Methylmorpholine hydrochloride by modeling the arrangement of the N-methylmorpholinium cations and chloride anions in a crystal lattice. nih.gov By calculating the lattice energy and other thermodynamic properties, different potential crystal packing arrangements can be compared to determine the most stable form. This is particularly important in pharmaceutical and materials science, where the crystal form can significantly impact a compound's physical properties. researchgate.net

Computational Prediction of Reaction Pathways and Transition States

A pertinent example is the theoretical investigation into the role of N-methylmorpholine as a catalyst in urethane (B1682113) formation. nih.govresearchgate.net Such studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction at an atomic level. nih.govresearchgate.net The process involves mapping out the potential energy surface of the reaction, which helps in identifying the most plausible reaction mechanism.

For the N-methylmorpholine-catalyzed urethane formation, a complex seven-step mechanism was computationally proposed, which differs significantly from the non-catalyzed reaction. nih.govresearchgate.net This highlights the profound impact of the catalyst on the reaction pathway. The key steps in such a catalyzed reaction often involve the formation of a reactant complex, followed by one or more transition states and intermediate structures, and finally the release of the product and regeneration of the catalyst. nih.gov

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Computational chemists use various algorithms to locate and characterize these transition states. The calculated energy of the transition state is then used to determine the activation energy of the reaction, a key parameter that governs the reaction rate. In the case of the N-methylmorpholine catalyzed urethane formation, the activation energies for the rate-determining steps were calculated, providing a quantitative measure of the catalyst's efficiency. nih.govresearchgate.net

| Species | Relative Gibbs Free Energy (kJ/mol) with Morpholine (B109124) Catalyst | Relative Gibbs Free Energy (kJ/mol) with 4-Methylmorpholine (B44366) Catalyst |

| Intermediate (IM) | 12.79 | 8.77 |

| Transition State 2 (TS2) | 5.46 | -2.68 |

This data is for the urethane formation catalyzed by morpholine and 4-methylmorpholine and serves as an illustrative example of the outputs of computational studies. nih.gov

These computational predictions are invaluable for understanding how a catalyst like N-Methylmorpholin-4-amine hydrochloride might operate at a molecular level, guiding further experimental work to verify the proposed mechanisms.

Theoretical Insights into Catalyst Design and Optimization

Theoretical and computational studies not only help in understanding existing catalytic systems but also provide a rational basis for the design and optimization of new and more efficient catalysts. For catalysts based on the morpholine scaffold, including N-Methylmorpholin-4-amine hydrochloride, computational approaches can offer significant insights into structure-activity relationships.

One of the key aspects of catalyst design is tuning the electronic and steric properties of the catalyst molecule to enhance its activity and selectivity. Computational methods can be used to calculate various molecular descriptors that correlate with catalytic performance. For amine catalysts, properties such as proton affinity are crucial. researchgate.net For instance, in the aforementioned study on urethane formation, the difference in catalytic efficiency between morpholine and 4-methylmorpholine was partly attributed to their different proton affinities. researchgate.net It was found that 4-methylmorpholine, having a lower proton affinity, is more effective in promoting the reaction. researchgate.net Such insights are vital for optimizing the structure of a catalyst. By computationally screening a series of related compounds with different substituents, it is possible to identify candidates with potentially superior catalytic properties.

Furthermore, computational studies can shed light on the non-covalent interactions between the catalyst and the substrates, which are often critical for the stabilization of the transition state and for achieving high selectivity. Understanding these interactions can guide the design of catalysts with specific functionalities that can engage in favorable interactions with the reactants.

The design of an effective catalyst often involves a balance of various factors. For instance, while a high basicity might be desirable for certain catalytic steps, it could also lead to unwanted side reactions. Computational modeling allows for a systematic exploration of these trade-offs, helping to identify an optimal catalyst structure. The general workflow for computational catalyst design involves:

Building Molecular Models: Creating accurate in-silico models of the catalyst and reactants.

Exploring Reaction Mechanisms: Identifying the most likely reaction pathways and transition states.

Calculating Performance Descriptors: Determining key properties like activation energies and reaction selectivities.

Structure-Activity Relationship Analysis: Correlating the catalyst's structure with its performance.

In-Silico Screening: Evaluating a library of virtual candidate catalysts to identify promising leads for experimental validation.

Through such a synergistic approach, where computational predictions guide experimental efforts, the process of discovering and optimizing novel catalysts based on scaffolds like N-Methylmorpholin-4-amine can be significantly accelerated.

Applications in Advanced Materials Science and Polymer Chemistry

N-Methylmorpholin-4-amine;hydrochloride as a Building Block for Complex Organic Scaffolds

The morpholine (B109124) ring, the foundational structure of this compound, is recognized as a "privileged pharmacophore" and a versatile building block in organic synthesis. nih.govresearchgate.net Its utility extends into materials science, where it serves as a foundational scaffold for constructing complex molecules and polymers. e3s-conferences.orgenamine.netresearchgate.net The presence of both an ether and a secondary or tertiary amine group within the six-membered ring imparts advantageous physicochemical properties, such as improved pharmacokinetic profiles and metabolic stability in medicinal contexts, which are also beneficial in materials design. nih.gov

The facile synthetic routes available for creating morpholine derivatives allow for its incorporation into a wide variety of molecular architectures. nih.gov This versatility enables chemists to develop diverse lead compounds and functional materials by strategically modifying the morpholine core. researchgate.net For instance, morpholine scaffolds have been prepared for the design and construction of foldamers, which are oligomers that adopt specific conformations, with applications in creating bio-based materials. researchgate.net The ability to readily introduce this scaffold makes it an invaluable tool for chemists aiming to design complex organic structures with specific, targeted properties for advanced material applications. e3s-conferences.org

Synthesis and Characterization of N-Methylmorpholine-Derived Ionic Liquids

Ionic liquids (ILs) derived from N-methylmorpholine are gaining attention as potential electrolytes and green media for chemical processes. researchgate.netalfa-chemistry.com These morpholinium-based ILs are typically synthesized through the quaternization of N-alkylmorpholines, such as N-methylmorpholine, with various compounds. alfa-chemistry.comresearchgate.net For example, reacting N-methyl-N-allyl-morpholinium cations with anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethanesulfonyl)imide (TFSI⁻) yields a family of functionalized ionic liquids. researchgate.netjlu.edu.cn

The resulting salts possess desirable properties characteristic of ionic liquids, including low melting points, good thermal stability, and a wide electrochemical window, making them suitable for applications like phase-transfer catalysis and as electrolytes. researchgate.netresearchgate.net The structure and properties of these ILs can be fine-tuned by altering the cationic and anionic components. alfa-chemistry.com Characterization of these compounds is typically performed using techniques such as ¹H NMR and ¹³C NMR spectroscopy, as well as elemental analysis to confirm their structure. researchgate.netjlu.edu.cn The growing interest in morpholinium-based ILs is also driven by their potential for lower production costs and improved environmental compatibility compared to more traditional imidazolium-based ILs. researchgate.net

Table 1: Examples of Synthesized N-Methylmorpholine-Derived Ionic Liquids

| Cation | Anion | Characterization Methods | Potential Applications |

|---|---|---|---|

| N-methyl-N-allyl-morpholinium | BF₄⁻, PF₆⁻, (CF₃SO₂)₂N⁻ | ¹H NMR, Elemental Analysis | Electrolytes, Catalysts |

| N-alkyl-N-methylmorpholinium | Chloride | ¹H NMR, ¹³C NMR, TG/DTA | Electrolytes, Phase-Transfer Catalysts |

| 4-methylmorpholinium | 2-octenoate | 2D ¹H NMR | Transdermal Drug Delivery |

Role of Derivatives in Polymer Synthesis and Cross-linking (e.g., Hydrogels with DMTMM)

A prominent derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has emerged as a highly effective coupling and cross-linking agent in polymer chemistry. medchemexpress.comwikipedia.org DMTMM is particularly valuable for activating carboxylic acids to facilitate the formation of amide bonds, a crucial reaction in the synthesis of various polymers and hydrogels. medchemexpress.comwikipedia.orgresearchgate.net This reagent is formed by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with N-methylmorpholine (NMM). wikipedia.org

DMTMM is widely used in the creation of hydrogels for biomedical applications, where it acts as a "zero-length" cross-linker, meaning it facilitates the bond but is not incorporated into the final structure. researchgate.net It has been successfully employed to cross-link biopolymers like carboxymethyl cellulose (B213188) (CMC) and hyaluronic acid (HA) to produce films and hydrogels with tunable properties. medchemexpress.comnih.gov Research has shown that DMTMM can be a more economical and efficient alternative to other common coupling agents like PyBOP, especially in solid-phase peptide synthesis. researchgate.net The use of DMTMM in aqueous media makes it a green and versatile tool for creating advanced biomaterials for tissue engineering and drug delivery. researchgate.net

Table 2: Applications of DMTMM in Polymer Cross-linking

| Polymer System | Application | Key Findings |

|---|---|---|

| Carboxymethyl Cellulose (CMC) | Food packaging films | DMTMM cross-linking improved moisture resistance and mechanical properties. nih.gov |

| Hyaluronic Acid (HA) | Nanogels for cancer therapy | Used for conjugation and cross-linking to create nanocarriers. researchgate.net |

| Norbornene-modified HA | Cell-hydrogel interactions | Enabled organic solvent-free synthesis of hydrogels with tunable substitution. medchemexpress.com |

| Peptides (Solid Phase) | Peptide synthesis | Served as an effective and economical alternative to PyBOP. researchgate.net |

Development of Novel Functional Materials Incorporating the Morpholine Ring

The morpholine ring is a key structural motif in the development of a wide range of novel functional materials, largely due to its favorable chemical properties and synthetic accessibility. nih.gove3s-conferences.org Its incorporation into larger molecules can enhance their functionality for specific applications in materials science and medicinal chemistry. e3s-conferences.orgmdpi.com For example, morpholine derivatives are being explored for their potential in creating advanced polymers with superior mechanical and thermal properties, where they can act as curing agents or stabilizers. e3s-conferences.org

In the realm of biomaterials, nitrogen-containing heterocycles like morpholin-2-ones are valuable synthetic intermediates for creating functionalized polymers such as poly(β-aminoesters). mdpi.com The ability to functionalize the morpholine scaffold allows for the creation of materials with tailored properties. For instance, morpholine-bearing quinoline (B57606) derivatives have been synthesized and investigated as potential cholinesterase inhibitors, demonstrating how the morpholine moiety contributes to biological activity. researchgate.net The versatility of this heterocyclic system continues to drive research into new materials with applications ranging from pharmaceuticals to advanced polymers. e3s-conferences.org

Applications in Corrosion Inhibition and Chemical Process Engineering

Derivatives of N-methylmorpholine serve as effective corrosion inhibitors for various metals, particularly steel, in acidic environments. mdpi.commdpi.com These organic compounds function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive action of the medium. mdpi.comscispace.com The inhibitor molecules typically contain heteroatoms like nitrogen and oxygen, which can form coordination bonds with metal atoms, leading to strong adsorption. mdpi.comscispace.com

The effectiveness of morpholine-based inhibitors has been demonstrated through various electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). mdpi.comscispace.com Research on newly synthesized morpholinyl Mannich bases showed corrosion inhibition efficiencies of over 90% for N80 steel in hydrochloric acid. mdpi.com Similarly, studies on morpholine salt volatile corrosion inhibitors (VCIs) found that compounds like morpholine carbonate and morpholine benzoate (B1203000) significantly reduce corrosion on carbon steel by forming protective layers through both physical and chemical adsorption. mdpi.com These findings underscore the importance of morpholine derivatives in industrial applications for protecting metallic infrastructure. nih.gov

Table 3: Performance of Morpholine Derivatives as Corrosion Inhibitors

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1 M HCl | 90.3 |

| 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO) | N80 Steel | 1 M HCl | 91.4 |

| Morpholine Carbonate (VCI) | Carbon Steel | Atmospheric | >85 |

| Morpholine Benzoate (VCI) | Carbon Steel | Atmospheric | >85 |

| Naphthoquinone-morpholine hybrid | AISI 316 Stainless Steel | Simulated Production Water | 86 |

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For N-Methylmorpholin-4-amine hydrochloride, both high-performance liquid chromatography and gas chromatography are pivotal.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of N-Methylmorpholin-4-amine hydrochloride and for real-time monitoring of its synthesis. A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. To overcome this, derivatization is a commonly employed strategy. researchgate.netmdpi.com

A well-established method involves the derivatization of the amine with a reagent that introduces a chromophoric group, allowing for sensitive UV detection. For instance, reagents like 1-naphthylisothiocyanate (NIT) react with amines to form stable thiourea (B124793) derivatives that can be readily analyzed by HPLC with UV detection. rsc.orgrsc.orgijpsdronline.com This approach has been successfully used for the determination of morpholine (B109124), a related compound, in various samples. rsc.orgrsc.orgijpsdronline.com

The derivatized sample is injected into the HPLC system, and separation is typically achieved on a reversed-phase column. The mobile phase composition is optimized to ensure a good resolution between the derivatized product, any unreacted starting materials, and potential byproducts. By monitoring the disappearance of reactants and the appearance of the product peak, the progress of the synthesis reaction can be accurately tracked. thermofisher.com

Table 1: Illustrative HPLC Method Parameters for Derivatized N-Methylmorpholin-4-amine hydrochloride

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Derivatizing Agent | 1-Naphthylisothiocyanate (NIT) |

| Detector | UV-Vis at a specific wavelength for the derivative |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for method development.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds, making it suitable for monitoring volatile reagents and byproducts in the synthesis of N-Methylmorpholin-4-amine hydrochloride. The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and poor chromatographic performance. However, these issues can be mitigated by using specialized columns or by derivatizing the amine to reduce its polarity.

In the context of N-Methylmorpholin-4-amine hydrochloride synthesis, GC can be used to quantify the starting materials, such as N-methylmorpholine, and to detect any volatile byproducts that may form during the reaction. asianpubs.org For instance, in syntheses involving N-methylmorpholine, headspace GC has been employed to determine its concentration in complex matrices. researchgate.net

Table 2: Typical GC Conditions for Volatile Amine Analysis

| Parameter | Condition |

| Column | Capillary column with a polar stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

This table provides a general overview of GC parameters that can be optimized for specific applications.

Hyphenated Techniques for Enhanced Characterization (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a higher degree of confidence in compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for identifying unknown volatile byproducts in the synthesis of N-Methylmorpholin-4-amine hydrochloride. eschemy.com After separation by the GC, the individual components enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. This allows for the unambiguous identification of byproducts, even at trace levels. asianpubs.orgeschemy.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for the analysis of non-volatile compounds and for confirming the identity of the main product and any non-volatile impurities. It is especially useful when dealing with complex reaction mixtures where UV detection alone may not be sufficient for peak identification.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a rapid and cost-effective method for the quantitative analysis of N-Methylmorpholin-4-amine hydrochloride, provided that a suitable derivatization reaction is employed. researchgate.net As the target compound itself does not absorb significantly in the UV-Vis region, a chemical reaction is necessary to produce a colored or UV-absorbing product. mdpi.com

The principle involves reacting the amine with a specific reagent to form a new compound with a strong absorbance at a particular wavelength. The absorbance of the resulting solution is then measured and, according to the Beer-Lambert law, is directly proportional to the concentration of the analyte. The choice of derivatizing agent is crucial and should result in a stable product with a high molar absorptivity to ensure sensitivity. mdpi.com For instance, reagents that react with amines to form colored charge-transfer complexes can be utilized. researchgate.net

Development of In-Process Analytical Control Methods for Chemical Synthesis

The implementation of in-process analytical control methods, often guided by the principles of Process Analytical Technology (PAT), is crucial for ensuring the efficiency, consistency, and safety of the chemical synthesis of N-Methylmorpholin-4-amine hydrochloride. mt.comthermofisher.com PAT aims to understand and control the manufacturing process by monitoring critical process parameters (CPPs) in real-time. thermofisher.com

For the synthesis of N-Methylmorpholin-4-amine hydrochloride, this can involve the integration of the analytical techniques discussed above directly into the manufacturing process. For example:

In-situ spectroscopic probes (FTIR or Raman) can be inserted directly into the reaction vessel to monitor the concentration of reactants and products in real-time, providing immediate feedback on the reaction's progress.

Online HPLC or GC systems can be configured to automatically draw samples from the reactor, perform the analysis, and report the results to the process control system. This allows for timely adjustments to reaction conditions, such as temperature or reagent addition, to optimize the yield and purity of the product. mt.com

An example of an in-process control method for a related compound, N-methylmorpholine-N-oxide, involves its reduction to N-methylmorpholine followed by distillation and titration, a process that can be automated for continuous monitoring of process solutions. google.com By developing and implementing such in-process controls, a deeper understanding of the reaction kinetics and mechanism can be achieved, leading to a more robust and well-controlled synthesis process. mt.com

Future Research Directions and Emerging Horizons

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for chemical manufacturing, offering enhanced safety, scalability, and process control. researchgate.net The integration of N-Methylmorpholin-4-amine;hydrochloride synthesis and its subsequent use as a reagent or building block into automated flow platforms is a key area for future development.